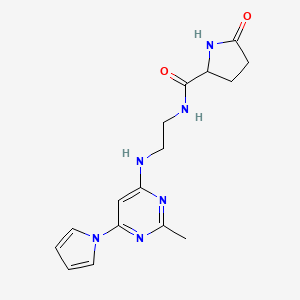

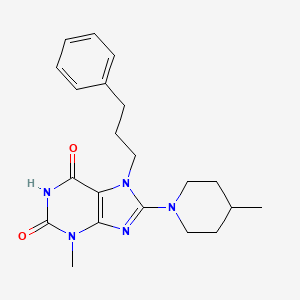

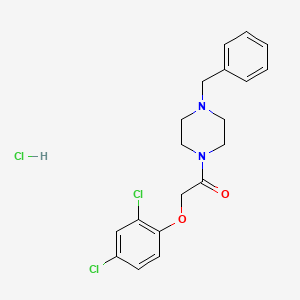

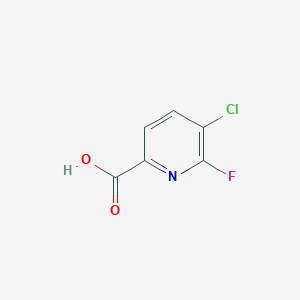

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid” is a compound with a molecular weight of 452.5 . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .

Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25NO6/c1-28-20-13-24(12-11-23(20,29-2)21(25)26)22(27)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)/t20-,23+/m1/s1 .Physical And Chemical Properties Analysis

This compound has a storage temperature requirement of keeping it in a dark place, under an inert atmosphere, and stored in a freezer under -20°C .Applications De Recherche Scientifique

Protective Group in Peptide Synthesis

The Fmoc group is widely used to protect hydroxy groups in various synthetic applications. It offers compatibility with a range of acid- and base-labile protecting groups, allowing for selective deprotection. For instance, the Fmoc group can be removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact. This selective deprotection is invaluable in the stepwise construction of peptides, where the Fmoc strategy enables the temporary protection of amino groups during the coupling of peptide fragments (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The Fmoc group has been utilized in the synthesis of complex organic molecules, including oligomers derived from amide-linked neuraminic acid analogues. For example, N-Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers of varying lengths. This demonstrates the utility of the Fmoc group in the synthesis of complex oligomeric structures, which are of interest in various biochemical and pharmaceutical applications (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-18-11-22(10-9-21(18,27)19(24)25)20(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,23,27H,9-12H2,(H,24,25)/t18-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREQNTPEUDBQQO-NQIIRXRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@]1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)